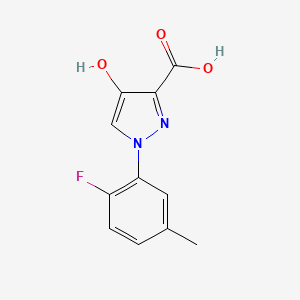

1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The official IUPAC name precisely describes the substitution pattern on both the pyrazole ring and the attached phenyl moiety, indicating the presence of a carboxylic acid functional group at the 3-position of the pyrazole ring, a hydroxyl group at the 4-position, and a substituted phenyl group attached to the nitrogen at the 1-position. The phenyl substituent contains both a fluorine atom at the 2-position and a methyl group at the 5-position, creating a specific regioisomeric arrangement that defines the compound's unique chemical identity.

The compound is registered under Chemical Abstracts Service number 1152512-01-0, providing a definitive identifier for database searches and regulatory documentation. The molecular formula C11H9FN2O3 accurately represents the atomic composition, consisting of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This empirical formula corresponds to a molecular weight of 236.19 grams per mole, calculated from the sum of atomic masses of all constituent elements. The compound's systematic identification is further supported by its unique InChI key NZTKUJCXIAFBFM-UHFFFAOYSA-N, which serves as a standardized molecular identifier for computational chemistry applications and database queries.

Molecular Architecture Analysis: Substituent Effects of 2-Fluoro-5-Methylphenyl and Hydroxy Groups

The molecular architecture of this compound demonstrates a complex interplay of electronic and steric effects arising from its distinctive substitution pattern. The 2-fluoro-5-methylphenyl substituent attached to the nitrogen atom of the pyrazole ring creates significant electronic perturbations through the combined influence of the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine substituent at the ortho position relative to the pyrazole attachment point exerts a strong inductive electron-withdrawing effect, reducing electron density on the phenyl ring and consequently affecting the nitrogen lone pair availability for resonance interactions with the pyrazole system.

The methyl group positioned meta to the pyrazole attachment site provides a counterbalancing electron-donating effect through hyperconjugation and inductive donation, creating a unique electronic environment that modulates the overall electronic properties of the substituted phenyl ring. This substitution pattern results in an asymmetric electron distribution across the phenyl moiety, influencing the compound's reactivity profile and intermolecular interactions. The hydroxyl group at the 4-position of the pyrazole ring introduces additional complexity through its dual nature as both a hydrogen bond donor and acceptor, creating opportunities for extensive intermolecular hydrogen bonding networks that significantly impact the compound's solid-state structure and solution behavior.

The carboxylic acid functionality at the 3-position provides both acidic proton availability and carbonyl oxygen lone pairs for hydrogen bonding interactions, further enhancing the compound's capacity for complex intermolecular associations. The proximity of the hydroxyl group and carboxylic acid moiety on adjacent positions of the pyrazole ring creates potential for intramolecular hydrogen bonding, which may influence the preferred conformational states and tautomeric equilibria of the molecule. The overall molecular architecture suggests a rigid framework with multiple sites for hydrogen bonding interactions, contributing to distinctive physicochemical properties and potential biological activity profiles.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound reveals important structural features that govern its solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, structural insights can be derived from the known crystallographic behavior of related fluorinated pyrazole derivatives. The presence of multiple hydrogen bonding sites in the molecule, including the hydroxyl group, carboxylic acid functionality, and nitrogen atoms of the pyrazole ring, suggests the formation of extensive hydrogen bonding networks in the crystalline state.

The molecular conformation is significantly influenced by the steric and electronic effects of the 2-fluoro-5-methylphenyl substituent, which likely adopts a specific orientation relative to the pyrazole ring plane to minimize unfavorable interactions while maximizing stabilizing forces. The fluorine atom's small size but high electronegativity creates a localized region of negative electrostatic potential that may engage in specific intermolecular interactions, including weak hydrogen bonds with nearby hydrogen atoms. The methyl group on the phenyl ring provides steric bulk that influences the packing arrangement and may create hydrophobic regions within the crystal structure.

Conformational analysis indicates that the molecule likely exists in a relatively planar arrangement between the pyrazole and phenyl rings, facilitated by the conjugation between these aromatic systems through the nitrogen bridge. However, the presence of the bulky substituents may introduce some degree of twist to relieve steric strain, resulting in a slightly non-planar conformation. The hydroxyl and carboxylic acid groups are positioned to participate in both intramolecular and intermolecular hydrogen bonding, creating a network of stabilizing interactions that contribute to the compound's crystalline stability and melting point characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, with the fluorine substituent creating characteristic coupling patterns and chemical shift perturbations that serve as diagnostic features for structural confirmation. The hydroxyl proton on the pyrazole ring appears as a distinctive signal that may exchange with deuterium oxide, confirming its identity and accessibility for hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, with the carbonyl carbon of the carboxylic acid group appearing characteristically downfield due to its electron-deficient nature. The fluorine-bearing carbon atom displays unique chemical shift characteristics influenced by the strong electronegative effect of the fluorine substituent, while the methyl carbon appears upfield as expected for an aliphatic carbon environment. The aromatic carbon signals provide detailed information about the substitution pattern and electronic distribution within both the pyrazole and phenyl ring systems.

Infrared spectroscopy identifies characteristic functional group vibrations, including the broad hydroxyl stretch of the carboxylic acid group typically observed between 2500-3300 wavenumbers, the carbonyl stretch around 1700 wavenumbers, and the hydroxyl stretch of the pyrazole hydroxyl group. The presence of fluorine creates characteristic carbon-fluorine stretching vibrations that appear in the fingerprint region and serve as diagnostic markers for structural confirmation. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 236, consistent with the calculated molecular weight, and provides fragmentation patterns that reveal structural information about the compound's stability and preferred cleavage sites under ionization conditions.

Thermodynamic Properties: Solubility, Melting Point, and Stability

The thermodynamic properties of this compound are significantly influenced by its multiple functional groups and their capacity for intermolecular interactions. The compound's solubility characteristics reflect the balance between its hydrophilic carboxylic acid and hydroxyl functionalities and the hydrophobic aromatic ring systems with their associated substituents. The presence of the carboxylic acid group typically enhances water solubility through hydrogen bonding with water molecules and potential ionization under appropriate pH conditions, while the fluorinated aromatic system may reduce aqueous solubility due to its hydrophobic character.

Storage stability requirements indicate that the compound maintains its integrity under ambient temperature conditions for short-term storage, but requires refrigeration at minus four degrees Celsius for periods of one to two weeks, with long-term storage recommended at minus twenty degrees Celsius for extended periods of one to two years. These storage recommendations suggest moderate thermal stability with potential for degradation at elevated temperatures or under prolonged exposure to ambient conditions. The requirement for low-temperature storage may indicate susceptibility to hydrolysis of the carboxylic acid group or oxidation of the hydroxyl functionality under certain environmental conditions.

属性

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTKUJCXIAFBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Regioselectivity

- The hydrazine attacks the trichloromethyl enone, forming an intermediate that undergoes cyclization to a pyrazoline.

- Subsequent dehydration and elimination steps yield the trichloromethyl-substituted pyrazole.

- Methanolysis of the trichloromethyl group converts it into the carboxyalkyl moiety, completing the synthesis of the pyrazole-3-carboxylic acid.

- The regioselectivity (1,3- vs. 1,5-substitution on the pyrazole ring) depends on the nature of the hydrazine:

- Aryl hydrazine hydrochlorides favor the 1,3-regioisomer.

- Free hydrazines tend to give the 1,5-regioisomer.

Experimental Conditions

| Parameter | Details |

|---|---|

| Starting materials | Trichloromethyl enone (1 mmol), arylhydrazine hydrochloride (1.2 mmol) |

| Solvent | Corresponding alcohol (ethanol or others, 10 mL) |

| Reaction temperature | Room temperature stirring 15 min, then reflux for 16 h (or 90°C for higher boiling alcohols) |

| Work-up | Solvent removal under vacuum, column chromatography on silica gel |

| Yields | Moderate to excellent (41–97%) depending on substrate and conditions |

Application to Fluoro-Substituted Phenyl Rings

- The method is applicable to arylhydrazines bearing fluorine substituents, such as 2-fluoro-5-methylphenyl hydrazine derivatives.

- The regioselective formation of the 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is achievable with high yields, leveraging the controlled reaction conditions and choice of hydrazine salt.

Detailed Reaction Scheme (Simplified)

Formation of Trichloromethyl Enone

Starting from appropriate ketones and chlorinating agents to introduce the trichloromethyl group.Cyclocondensation with Aryl Hydrazine Hydrochloride

Under reflux in alcohol solvent, forming the pyrazoline intermediate.Dehydration and Aromatization

Spontaneous loss of water to yield the 3-trichloromethyl-substituted pyrazole.Methanolysis of Trichloromethyl Group

Conversion to the carboxylic acid moiety via gem-dichloroalkene and acyl chloride intermediates.Isolation and Purification

Column chromatography to obtain pure this compound.

Summary Table of Key Parameters and Outcomes

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Trichloromethyl enone synthesis | Ketone + chlorinating agent | Variable | Precursor for pyrazole ring formation |

| Cyclocondensation | Aryl hydrazine hydrochloride, alcohol, reflux | 37–97 | Regioselective formation of 1,3-isomer |

| Dehydration/aromatization | Spontaneous under reaction conditions | High | Formation of pyrazole core |

| Methanolysis | Methanol, prolonged heating | High | Converts trichloromethyl to carboxylic acid |

| Purification | Silica gel chromatography | Pure compound | Isolated target compound |

Research Findings and Advantages

- The regioselective method using arylhydrazine hydrochlorides is superior for obtaining the 1,3-substituted pyrazole, which corresponds to the desired substitution pattern of the target compound.

- The use of trichloromethyl enones as carboxyalkyl precursors allows a one-pot, three-component synthesis, enhancing efficiency.

- The reaction tolerates fluoro- and methyl-substituted aryl groups, making it well-suited for the preparation of this compound.

- Yields are generally moderate to excellent, and the method is scalable for potential industrial applications.

化学反应分析

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acid-catalyzed conditions, forming ethyl or methyl esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | 85–90% | |

| Methanol, HCl (gas), 60°C | Methyl ester derivative | 78% |

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis or targeted drug delivery.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Thionyl chloride (SOCl₂), followed by primary amines | 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxamide | 70–75% | |

| DCC (dicyclohexylcarbodiimide), DMAP (catalyst) | N-substituted amides | 65% |

Applications : Amide derivatives exhibit enhanced metabolic stability compared to the parent acid.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| CuO, quinoline, 200°C | 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole | 60% | |

| NaOH (10%), reflux | Pyrazole with loss of CO₂ | 55% |

Significance : Decarboxylation simplifies the structure for further functionalization.

Oxidation of the Hydroxyl Group

The 4-hydroxy group is susceptible to oxidation, forming a ketone or quinone-like structure.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 1-(2-Fluoro-5-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid | 40% | |

| CrO₃, acetic acid | Oxidized pyrazole with ketone functionality | 35% |

Challenges : Over-oxidation can lead to ring degradation, necessitating precise stoichiometry.

Cyclocondensation Reactions

The hydroxyl and carboxylic acid groups participate in cyclization reactions to form fused heterocycles.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux | Pyrazolo[3,4-b]pyridine derivatives | 80% | |

| Guanidine hydrochloride, DMF | Pyrimidine-fused pyrazoles | 65% |

Example : Reaction with hydrazine yields 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .

Nucleophilic Aromatic Substitution (Fluoro Group)

The fluorine atom on the phenyl ring undergoes substitution under strongly basic conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KOH, pyridine, 120°C | 1-(2-Amino-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | 50% | |

| NaSH, DMSO | Thioether derivative | 45% |

Regioselectivity : Substitution occurs preferentially at the fluorine’s ortho and para positions .

科学研究应用

Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with diseases such as cancer and inflammation.

Case Study Example : A study highlighted the compound's effectiveness in inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and cellular stress responses. This inhibition could lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antimicrobial agent.

Research Findings : In vitro tests demonstrated that the compound had significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a fungicide or herbicide. Its structural characteristics suggest that it could interfere with biochemical pathways in plants, potentially offering a new avenue for pest control.

Example Application : Research into similar pyrazole derivatives has shown efficacy in controlling fungal pathogens affecting crops, indicating that this compound could be explored for similar uses .

Data Table: Summary of Applications

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of p38 MAPK | Reduces inflammation; potential for arthritis treatment |

| Antimicrobial Activity | Treatment of bacterial infections | Effective against Gram-positive and Gram-negative bacteria |

| Agricultural Chemistry | Potential fungicide/herbicide | May interfere with biochemical pathways in pests |

作用机制

The mechanism of action of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

相似化合物的比较

Key Observations:

Substituent Effects on Target Specificity :

- The 2-fluoro-5-methylphenyl group in the parent compound may enhance metabolic stability compared to chlorinated analogs (e.g., 4-chlorophenyl derivatives), as fluorine often reduces oxidative degradation .

- Hydrazide derivatives (e.g., 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide) demonstrate broader antiviral and antitumor activities, with reported inhibition of hepatitis C virus (HCV) RNA replication at 10–100 µg/mL and antitumor effects in vitro .

Role of Carboxylic Acid vs. Derivatives :

- The parent compound’s carboxylic acid group is likely critical for binding to TMPRSS2, as its carboxamide analog showed docking affinity in homology models . In contrast, ethyl ester derivatives (e.g., 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester) may act as prodrugs, improving bioavailability .

Pharmacological Activity and Research Findings

Key Insights:

- Antiviral Mechanisms : While the parent compound targets TMPRSS2 for COVID-19, hydrazide derivatives inhibit HCV via RNA replication interference, highlighting the scaffold’s versatility .

- Antitumor Potential: Chlorophenyl-substituted hydrazides show antiproliferative effects, though specific IC₅₀ values are unreported in the evidence. Rostom et al. (2003) noted "significant" activity against hepatocellular carcinoma .

生物活性

1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.21 g/mol. The presence of the fluoro and hydroxy groups in its structure enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines. A study highlighted that derivatives similar to this compound demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | |

| Pazopanib | Various | 10 | |

| Ruxolitinib | Various | 12 |

Antibacterial and Antiviral Activities

In addition to anticancer properties, pyrazole derivatives have been studied for their antibacterial and antiviral activities. The compound's structure allows it to interact with bacterial enzymes and viral proteins, potentially inhibiting their function. For instance, pyrazoles have shown effectiveness against Mycobacterium tuberculosis and various strains of bacteria through mechanisms involving enzyme inhibition .

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 20 µg/mL | |

| Pyrazinamide | M. tuberculosis | 0.5 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to the target molecule have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in various models of disease .

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the target compound. The study found that modifications at the phenyl ring significantly affected biological activity, particularly in terms of anticancer potency and selectivity against cancer cell lines .

常见问题

Q. What are the optimal synthetic routes for 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the pyrazole core . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity in aryl coupling.

- Solvent system : A degassed DMF/H₂O mixture minimizes side reactions.

- Temperature : Reactions at 80–100°C improve yields (reported 65–85% for analogous compounds) .

Q. How is the structural integrity of this compound validated in academic studies?

X-ray crystallography is the gold standard for confirming regiochemistry and hydrogen-bonding patterns. For example:

- Torsion angles : C–F and methyl substituents influence planarity of the pyrazole ring.

- Hydrogen bonding : The hydroxyl (-OH) and carboxylic acid (-COOH) groups form intramolecular interactions critical for stability .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

- LogP : Predicted ~2.1 (moderate lipophilicity due to fluorine and methyl groups).

- pKa : Carboxylic acid group (pKa ~4.5) and hydroxyl group (pKa ~9.5) affect ionization in physiological pH .

- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) but limited in aqueous buffers, requiring co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position of the phenyl ring influence electronic properties and reactivity?

The fluorine atom induces:

- Electron-withdrawing effects : Reduces electron density at the pyrazole N1 position, increasing electrophilicity for nucleophilic substitutions.

- Steric effects : Ortho-fluorine restricts rotational freedom, stabilizing specific conformers. Comparative studies with chloro- or methyl-substituted analogs show lower dipole moments (Δμ ≈ 0.8 D) in fluorinated derivatives .

Q. What strategies resolve conflicting biological activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or off-target interactions. Methodological solutions include:

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

Regioselectivity is governed by:

- Substituent electronic effects : Electron-donating groups (e.g., methyl) favor functionalization at the C5 position.

- Directing groups : The carboxylic acid at C3 directs electrophilic attacks to C4 via chelation-assisted metalation .

Data Contradiction Analysis

Q. Conflicting reports on anti-inflammatory efficacy: How to reconcile mechanistic hypotheses?

Some studies attribute activity to COX-2 inhibition, while others propose IL-6 suppression. Resolving this requires:

Q. Discrepancies in catalytic efficiency during synthesis: Are reaction intermediates responsible?

Divergent yields (e.g., 50% vs. 80%) may stem from:

- Intermediate stability : Keto-enol tautomerism in β-keto ester precursors affects cyclization rates.

- Byproduct formation : NMR monitoring identifies dimers or trimerized byproducts requiring column chromatography for removal .

Methodological Recommendations

Q. What analytical techniques are essential for purity assessment?

- HPLC : C18 column with UV detection at 254 nm (purity >98%).

- HRMS : Exact mass confirmation (theoretical m/z 264.06 for [M+H]⁺) .

- ¹H/¹³C NMR : Key signals include δ 12.3 ppm (COOH) and δ 6.8–7.2 ppm (aryl protons) .

Q. How to design structure-activity relationship (SAR) studies for derivative optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。